molecular formula C10H8ClNO2S B1409447 4-Chloro-5-(methylsulfonyl)quinoline CAS No. 1823182-58-6

4-Chloro-5-(methylsulfonyl)quinoline

Cat. No. B1409447
M. Wt: 241.69 g/mol
InChI Key: HHRCCDXHJSJKTR-UHFFFAOYSA-N
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Description

4-Chloro-5-(methylsulfonyl)quinoline is a chemical compound with the formula C10H8ClNO2S . It has a molecular weight of 241.69 . It is a solid substance and is typically stored at temperatures between 2-8°C in an inert atmosphere .


Synthesis Analysis

The synthesis of quinoline derivatives, including 4-Chloro-5-(methylsulfonyl)quinoline, has been a subject of numerous studies . Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5-(methylsulfonyl)quinoline consists of a quinoline core with a chlorine atom and a methylsulfonyl group attached to it . The InChI code for this compound is 1S/C10H8ClNO2S/c1-15(13,14)7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 .


Chemical Reactions Analysis

Quinoline, the core structure of 4-Chloro-5-(methylsulfonyl)quinoline, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

4-Chloro-5-(methylsulfonyl)quinoline is a solid substance . It has a molecular weight of 241.69 and a formula of C10H8ClNO2S . It is typically stored at temperatures between 2-8°C in an inert atmosphere .

Scientific Research Applications

Synthesis and Chemical Modifications

  • Novel Synthesis Approaches : Research has demonstrated methods for synthesizing quinoline derivatives, highlighting their potential in creating compounds with significant biological activities. The Friedlander Synthesis of Quinolines, for instance, has been promoted by polymer-bound sulfonic acid, showcasing an efficient method to construct the quinoline framework, which is crucial for developing various pharmacological agents (Maleki, Rezaei Seresht, & Ebrahimi, 2015).
  • Regioselective Synthesis : Copper-catalyzed regioselective C-H sulfonylation of 8-aminoquinolines presents a method for synthesizing quinoline derivatives with arylsulfonyl groups. This study indicates the versatility of quinoline derivatives in chemical synthesis, providing pathways for further modifications and applications (Wei et al., 2016).

Applications in Medicinal Chemistry

  • Antimicrobial and Antimalarial Agents : Design and synthesis of new quinoline-based 1,2,3-triazoles have been explored for their antimicrobial and antimalarial properties. Such studies underscore the potential of quinoline derivatives in addressing infectious diseases and their role in developing new therapeutic agents (Parthasaradhi et al., 2015).
  • Anticancer Activities : Research into 4-aminoquinoline derivatives designed using a hybrid pharmacophore approach has demonstrated potential anticancer activities. This illustrates the role of quinoline derivatives in oncology, providing a basis for the development of new cancer therapies (Solomon, Pundir, & Lee, 2019).

Material Science Applications

  • Photovoltaic Properties : The photovoltaic properties of quinoline derivatives have been investigated, showing their potential in organic–inorganic photodiode fabrication. This research opens up applications of quinoline derivatives in the development of new materials for energy conversion and storage (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antioxidant Activity

  • Selenium-Containing Quinolines : Synthesis and evaluation of selenium-containing quinolines have shown significant antioxidant activity. This highlights the potential of incorporating selenium into quinoline structures for developing antioxidant agents (Bocchini et al., 2020).

properties

IUPAC Name

4-chloro-5-methylsulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-15(13,14)9-4-2-3-8-10(9)7(11)5-6-12-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRCCDXHJSJKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=NC=CC(=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501277934
Record name Quinoline, 4-chloro-5-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-(methylsulfonyl)quinoline

CAS RN

1823182-58-6
Record name Quinoline, 4-chloro-5-(methylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823182-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 4-chloro-5-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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